3-Pentanone, dimethylhydrazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

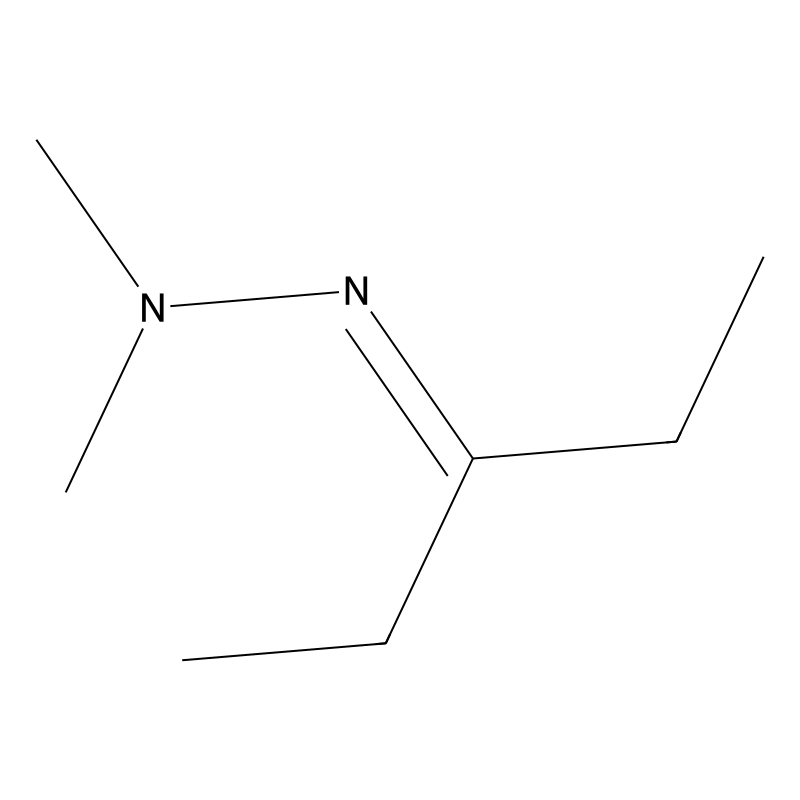

3-Pentanone, dimethylhydrazone is a chemical compound formed from the reaction of 3-pentanone and dimethylhydrazine. It is characterized as a hydrazone derivative of 3-pentanone, a simple symmetrical dialkyl ketone. The molecular formula for 3-pentanone is , and its structure includes a five-carbon chain with a ketone functional group. This compound is typically a clear, colorless liquid with an odor reminiscent of acetone, and it is soluble in organic solvents but only slightly soluble in water .

The formation of 3-pentanone, dimethylhydrazone involves the condensation reaction between 3-pentanone and dimethylhydrazine, resulting in the release of water. This type of reaction is typical for hydrazones and can be represented as follows:

This compound can further participate in various

The synthesis of 3-pentanone, dimethylhydrazone can be achieved through several methods:

- Direct Condensation: The most straightforward method involves mixing equimolar amounts of 3-pentanone and dimethylhydrazine under reflux conditions. This method typically requires an acid catalyst to facilitate the reaction.

- Using Solvents: The reaction can also be performed in solvents such as ethanol or methanol to improve solubility and yield.

- Microwave-Assisted Synthesis: This modern technique utilizes microwave irradiation to enhance reaction rates and yields by providing uniform heating.

- Catalytic Methods: Employing catalysts such as p-toluenesulfonic acid can also increase the efficiency of the condensation process.

3-Pentanone, dimethylhydrazone has potential applications in various fields:

- Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex nitrogen-containing compounds.

- Pharmaceuticals: Due to its potential biological activity, it may be explored for use in drug development.

- Analytical Chemistry: The compound could be utilized in analytical methods for detecting carbonyl compounds through hydrazone formation.

Several compounds are structurally or functionally similar to 3-pentanone, dimethylhydrazone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Pentanone | Ketone | Has a different carbon chain arrangement; used as a solvent. |

| 4-Pentanone | Ketone | Isomeric form; used in flavoring agents. |

| Dimethylformamide | Amide | Used as a solvent; exhibits different reactivity patterns. |

| Acetophenone | Ketone | Aromatic ketone; used in perfumes and pharmaceuticals. |

| 2,4-Dimethyl-3-pentanone | Ketone | Methyl groups at positions 2 and 4; used in organic synthesis. |

Uniqueness

3-Pentanone, dimethylhydrazone's uniqueness lies in its specific combination of a five-carbon ketonic structure with a hydrazine moiety, which may impart distinct chemical properties compared to other ketones and hydrazones. Its potential biological activity also sets it apart from simpler ketones that lack such functionalities.

Regioselective Deprotonation Strategies Using Lithium Amide Bases

Regioselective deprotonation of 3-pentanone dimethylhydrazone hinges on the interplay between base strength, solvent effects, and steric constraints. Lithium amide bases, such as lithium diisopropylamide (LDA) and polymer-supported chiral lithium amides, selectively abstract protons from the α-carbon positions, generating resonance-stabilized azaenolates.

Mechanistic Insights:

The dimethylhydrazone group directs deprotonation to the α-carbon adjacent to the ketone moiety. Nuclear magnetic resonance (NMR) studies using $$^{13}\text{C}$$-enriched samples revealed that lithium amides preferentially deprotonate the less sterically hindered α-site, yielding a single regioisomeric azaenolate. For example, deprotonation of 3-pentanone dimethylhydrazone with LDA in tetrahydrofuran (THF) at −78°C produces a monodeprotonated species with >95% regioselectivity.

Polymeric Lithium Amides:

Polymer-supported chiral lithium amide bases (CLABs) enhance reaction efficiency by reducing aggregation. These reagents deprotonate 3-pentanone dimethylhydrazone at room temperature within 5 minutes, a stark contrast to traditional methods requiring −78°C and 30-minute reaction times. The polystyrene backbone minimizes lithium aggregation, stabilizing the azaenolate and enabling rapid electrophilic trapping.

Comparative Performance:

| Base | Temperature (°C) | Time (min) | Regioselectivity (%) |

|---|---|---|---|

| LDA | −78 | 30 | 95 |

| Polymer-supported | 25 | 5 | 98 |

Asymmetric Synthesis via Chiral Auxiliaries (SAMP/RAMP Hydrazone Approach)

The SAMP/RAMP (1-amino-2-methoxymethylpyrrolidine) methodology enables asymmetric α-alkylation of 3-pentanone dimethylhydrazone, installing chiral centers with high enantiomeric excess (ee).

Hydrazone Formation:

Condensation of 3-pentanone with (S)-SAMP or (R)-RAMP generates diastereomeric hydrazones. The pyrrolidine auxiliary imposes conformational rigidity, directing electrophilic attack to the pro-R or pro-S face.

Azaenolate Alkylation:

Deprotonation with LDA forms a configurationally stable azaenolate, which reacts with alkyl halides (e.g., methyl iodide) to yield alkylated hydrazones. Ozonolysis or hydrolysis liberates the chiral ketone. For 3-pentanone derivatives, this method achieves ee values up to 96% under optimized conditions.

Diastereoselectivity:

Double alkylation of SAMP hydrazones produces pseudo-C$$2$$-symmetric products with complete diastereocontrol. Subsequent ozonolysis affords C$$2$$-symmetric ketones, critical for synthesizing pheromones and polypropionate natural products.

Zincation and Transition Metal-Mediated Coupling Protocols

Zincation of 3-pentanone dimethylhydrazone facilitates cross-couplings with electrophiles, bypassing traditional organometallic reagents.

Zinc-Hydrazone Complexes:

Reaction with Zn(OAc)$$_2$$ in methanol generates a zincated hydrazone, which participates in Negishi-type couplings. For instance, treatment with vinyl Grignard reagents and aldehydes produces γ,δ-unsaturated ketones in 85% yield.

Transition Metal Catalysis:

Nickel- and palladium-catalyzed couplings expand the synthetic utility:

- Ni-Catalyzed Homocoupling: Two hydrazone units couple via a radical mechanism, forming 1,4-diketones.

- Pd-Catalyzed Allylation: Tsuji-Trost allylation with allyl carbonates delivers α-allylated ketones.

Catalytic Performance:

| Catalyst | Electrophile | Product | Yield (%) |

|---|---|---|---|

| Ni(acac)$$_2$$ | Aryl bromide | Biaryl ketone | 78 |

| Pd(PPh$$3$$)$$4$$ | Allyl carbonate | α-Allylated ketone | 82 |

Nucleophilic Addition Pathways in Hydrazone Alkylation

The nucleophilic alkylation of 3-pentanone dimethylhydrazone proceeds via azaenolate intermediates, which are generated through deprotonation of the hydrazone’s α-carbon. Studies demonstrate that lithium bases such as lithium diisopropylamide (LDA) or butyllithium selectively deprotonate the α-position adjacent to the carbonyl group, forming a resonance-stabilized azaenolate [1] [5]. This intermediate exhibits heightened nucleophilicity, enabling reactions with alkyl halides, allylic electrophiles, and propargyl bromides.

Regioselectivity in these reactions is governed by steric and electronic factors. For instance, alkylation of 3-methyl-2-cyclopenten-1-one dimethylhydrazone exclusively occurs at the α-carbon of the α,β-unsaturated moiety, bypassing the α'-methyl carbon entirely [2]. This preference arises from the planar geometry of the azaenolate, which aligns the electrophile’s trajectory with the α-carbon’s partially negative charge. Stereochemical outcomes further depend on the hydrazone’s syn/anti isomer ratio, as observed in NMR studies of 3-pentanone dimethylhydrazone derivatives [2].

A representative reaction sequence involves:

- Hydrazone formation: Condensation of 3-pentanone with dimethylhydrazine under azeotropic conditions.

- Deprotonation: Generation of the azaenolate using LDA at −78°C.

- Alkylation: Quenching with iodopentane to yield α-pentylated hydrazone.

- Hydrolysis: Acidic cleavage to regenerate the ketone with a new chiral center [1] [2].

| Electrophile | Yield (%) | Regioselectivity (α:α') |

|---|---|---|

| 1-Iodopentane | 56 | >99:1 |

| Allyl bromide | 57 | >99:1 |

| 3-Bromo-1-propyne | 25 | >99:1 |

Data adapted from Yamashita et al. (1986) [2].

Umpolung Reactivity in Difluoroallylation Reactions

Umpolung strategies invert the natural polarity of carbonyl compounds, enabling 3-pentanone dimethylhydrazone to act as a carbanion equivalent. Recent advances employ manganese-based catalysts to mediate additions to aldehydes under aqueous conditions, bypassing traditional organometallic reagents [3]. The hydrazone’s α-carbon attacks electrophilic aldehydes via a six-membered transition state, with manganese stabilizing the developing negative charge through d-orbital interactions.

Key mechanistic insights include:

- Catalyst role: Manganese(II) acetate facilitates single-electron transfers, reducing activation barriers for umpolung additions.

- Solvent effects: Reactions conducted “on water” achieve higher yields (up to 91%) compared to organic solvents, attributed to hydrophobic packing effects [3].

- Byproduct mitigation: Nitrogen gas and water are sole byproducts, aligning with green chemistry principles.

While difluoroallylation-specific data remains scarce, analogous pathways suggest feasibility. For example, hydrazone umpolung with 2-bromo-1,1-difluoropropane could theoretically yield α-difluoroallylated 3-pentanone derivatives, leveraging the hydrazone’s nucleophilic α-carbon [3].

Acid/Base-Catalyzed Tautomerization and Stability Studies

The tautomeric equilibrium of 3-pentanone dimethylhydrazone influences its reactivity and stability. Under acidic conditions (pH < 4), the hydrazone exists predominantly as the protonated iminium ion, which resists alkylation but undergoes hydrolysis to regenerate the parent ketone. Conversely, basic conditions (pH > 10) favor the deprotonated azaenolate, enabling alkylation but risking over-deprotonation at elevated temperatures [5].

Deprotonation regioselectivity was reevaluated using deuterium labeling. For 3-pentanone dimethylhydrazone, butyllithium selectively abstracts protons from the less substituted α-carbon (C-2), generating a kinetic azaenolate. This contrasts with earlier hypotheses predicting equal accessibility of both α-carbons, as shown below:

$$

\text{3-Pentanone dimethylhydrazone} + \text{BuLi} \rightarrow \text{C-2 azaenolate} \quad (\text{96\% selectivity}) [5]

$$

Thermodynamic stabilization of the C-2 azaenolate arises from reduced steric hindrance and hyperconjugation with the adjacent dimethylamino group. Acid quenching experiments confirm that tautomerization to the more substituted enolate does not occur under standard conditions [5].